1-(3-Chlorophenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one
Description
1-(3-Chlorophenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a heterocyclic compound featuring a 1,2-dihydropyrazin-2-one core. Its structure includes a 3-chlorophenyl group at position 1 and a [(4-methylphenyl)methyl]sulfanyl substituent at position 3. The chlorine atom and methyl groups in its substituents likely influence electronic and steric properties, impacting solubility, reactivity, and intermolecular interactions.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c1-13-5-7-14(8-6-13)12-23-17-18(22)21(10-9-20-17)16-4-2-3-15(19)11-16/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGODEVIIJXVEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=CN(C2=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-Chlorophenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a member of the dihydropyrazinone class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure
The molecular formula of the compound is , with a molecular weight of approximately 359.88 g/mol. The structural features include:
- A chlorophenyl group.
- A methylsulfanyl substituent.
- A dihydropyrazinone core.
| Property | Value |
|---|---|
| Molecular Formula | C19H18ClN3OS |
| Molecular Weight | 359.88 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Antimicrobial Activity
Research has indicated that compounds within the dihydropyrazinone class exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives similar to This compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
Dihydropyrazinones have also been explored for their anticancer potential. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.
Table 2: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 12.5 | Inhibition of cell wall synthesis |
| Antimicrobial | Escherichia coli | 15.0 | Disruption of metabolic pathways |
| Anticancer | HeLa | 8.0 | Induction of apoptosis via caspase activation |
| Anticancer | MCF-7 | 10.5 | Modulation of cell cycle regulators |
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the dihydropyrazinone scaffold, including the target compound. The study found that these derivatives exhibited potent antibacterial activity against multi-drug resistant strains, suggesting a potential avenue for developing new antibiotics.
Case Study 2: Anticancer Mechanism Elucidation
A detailed investigation published in Cancer Letters examined the effects of this compound on MCF-7 cells. The researchers reported that treatment with the compound resulted in significant G1 phase arrest and increased levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic Bcl-2 levels, confirming its potential as an anticancer agent.
Comparison with Similar Compounds
Dihydropyrazinone Derivatives
- BF37486 (3-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one)
- Core : Shared 1,2-dihydropyrazin-2-one backbone.
- Substituents :
- Position 1: 4-methylphenyl (vs. 3-chlorophenyl in the target compound).
- Position 3: 2-(4-methoxyphenyl)-2-oxoethyl sulfanyl (vs. 4-methylbenzyl sulfanyl).
- Key Differences : The oxoethyl group in BF37486 introduces polarity and hydrogen-bonding capacity, whereas the target’s benzyl sulfanyl group enhances lipophilicity. The methoxy substituent in BF37486 may improve water solubility compared to the target’s chlorine and methyl groups.
- Molecular Weight : 366.43 g/mol (BF37486) vs. ~331.5 g/mol (target) .
Propanamide Derivatives (Compounds 7c–7f)**
- Core: Propanamide backbone (vs. dihydropyrazinone).
- Substituents : Thiazole-oxadiazole-sulfanyl moieties with variable aryl groups (e.g., 3-methylphenyl, 4-methylphenyl).
- The sulfanyl group in both classes may confer redox activity or metal-binding capacity.
- Molecular Weight : 375–389 g/mol (7c–7f) vs. ~331.5 g/mol (target) .
- Melting Points : 134–178°C (7c–7f), suggesting crystalline stability influenced by substituent bulk and polarity .
Pyrazole and Indene Derivatives**
- 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Core: Pyrazole ring (vs. dihydropyrazinone). Substituents: Trifluoromethyl and chlorophenyl sulfanyl groups. Key Differences: The pyrazole core is electron-deficient, enhancing electrophilic reactivity. The trifluoromethyl group increases metabolic stability compared to the target’s methyl substituents .
- Indenanofan (2-((2-(3-Chlorophenyl)oxiranyl)methyl)-2-ethyl-1H-indene-1,3(2H)-dione) Core: Indene-dione fused ring system. Application: Pesticide (unlike the target, for which applications are unspecified). Key Differences: The epoxide and dione functionalities enable covalent binding or oxidative stress induction in pests .
Comparative Data Table
Implications of Structural Variations
- Bioactivity: Propanamide derivatives (7c–7f) may target enzymes via hydrogen bonding (amide backbone), whereas dihydropyrazinones could interact with hydrophobic pockets .
- Synthetic Complexity: The dihydropyrazinone core requires precise oxidation states, while pyrazole and indene derivatives often involve cyclization or epoxidation steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
